N'-(3-nitrophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide
Description
N'-(3-nitrophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a synthetic organic compound characterized by a central ethanediamide scaffold linked to two distinct moieties: a 3-nitrophenyl group and a substituted 1,3-thiazole ring. The thiazole ring is functionalized with a 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N'-(3-nitrophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O4S/c21-20(22,23)13-6-4-12(5-7-13)19-26-15(11-32-19)8-9-24-17(28)18(29)25-14-2-1-3-16(10-14)27(30)31/h1-7,10-11H,8-9H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSISDSGPJFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-nitrophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide, a complex organic compound, has garnered attention in recent research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A nitrophenyl group which may contribute to its reactivity and biological interactions.
- A trifluoromethyl substituent that enhances lipophilicity and may affect the compound's pharmacokinetics.
- A thiazole ring that is often associated with various biological activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes that are crucial for cellular functions. For instance, the presence of the nitro group can facilitate interactions with nucleophilic sites in enzymes.
- Cellular Signaling Modulation : The trifluoromethyl group can influence signaling pathways by altering receptor interactions or downstream signaling cascades.
Antimicrobial Activity
Research indicates that compounds containing nitrophenyl and thiazole groups exhibit significant antimicrobial properties. A study assessing the minimum inhibitory concentrations (MICs) of various nitrothiophenes demonstrated that these compounds could effectively inhibit the growth of bacteria such as E. coli and M. luteus . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Nitrothiophene 1 | 15 | E. coli |
| Nitrothiophene 2 | 10 | M. luteus |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Compounds with thiazole moieties have been reported to possess anti-inflammatory properties. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses. While specific studies on this compound are scarce, related thiazole derivatives have shown promise in reducing inflammation in vitro and in vivo.
Study 1: Antimicrobial Efficacy
In a comparative study involving various substituted thiophenes, it was found that compounds with nitro groups exhibited enhanced activity against multiple bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Cytotoxicity Assessment
A cytotoxicity assay conducted on related compounds indicated that modifications in the phenyl and thiazole rings significantly affected cell viability in cancer cell lines. This suggests that this compound could also be evaluated for potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic systems. Key comparisons are outlined below:
Substituent Variations on the Phenyl Ring
- N'-(2,5-dimethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide (G856-3475) This analog replaces the 3-nitrophenyl group with a 2,5-dimethylphenyl moiety. The methyl groups are electron-donating, reducing the compound’s overall polarity compared to the nitro-substituted parent compound.
- N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide Here, the 3-nitrophenyl group is replaced with a 3-chloro-4-methylphenyl group, and the thiazole is fused with a triazole ring.
Heterocyclic System Modifications
- N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide This compound replaces the thiazole ring with a dihydroindole-piperidine system.
- N-(2-(1-Methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-pyrrolidinyl)ethyl)-N′-[4-(trifluoromethyl)phenyl]ethanediamide The thiazole is substituted with a tetrahydroquinoline-pyrrolidine system.
Trifluoromethylphenyl Thiazole Derivatives
- [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol This simpler analog lacks the ethanediamide and nitrophenyl groups.
Physicochemical and Pharmacological Properties
- Lipophilicity : The trifluoromethyl group in all analogs enhances lipid solubility (LogP ~3–4), favoring membrane permeability.
- Electronic Effects : The 3-nitrophenyl group in the main compound provides stronger electron-withdrawing effects compared to methyl or methoxy substituents, which may enhance binding to electron-rich biological targets.
- Biological Activity : The dihydroindole-piperidine analog’s molecular weight (474.5 g/mol) and balanced LogP (~3.2) align with Lipinski’s rules, suggesting oral bioavailability , while the main compound’s nitro group may limit solubility but improve target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
